molecular formula C19H24O4 B2581383 Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate CAS No. 384802-52-2

Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B2581383
CAS No.: 384802-52-2
M. Wt: 316.397
InChI Key: QGNJPUMXGSXWOQ-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a tert-butyl substituent at position 2 and a 2-methylallyloxy (2-methylprop-2-en-1-yloxy) group at position 5 of the benzofuran core. The ethyl ester at position 3 completes its functionalization. This compound belongs to a class of benzofurans known for their structural diversity and applications in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 2-tert-butyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-7-21-18(20)16-14-10-13(22-11-12(2)3)8-9-15(14)23-17(16)19(4,5)6/h8-10H,2,7,11H2,1,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJPUMXGSXWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and α-haloketones under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The carboxylic acid group on the benzofuran can be esterified using ethanol and a strong acid catalyst such as sulfuric acid.

    Ether Formation: The 2-methylprop-2-en-1-yloxy group can be introduced via a Williamson ether synthesis, where the corresponding alcohol reacts with an alkyl halide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position or the double bond in the 2-methylprop-2-en-1-yloxy group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes can be formed.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, this compound can be used to study the effects of benzofuran derivatives on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medicinally, benzofuran derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. This specific compound could be explored for similar activities.

Industry

In industry, this compound might be used in the synthesis of specialty chemicals, including fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzofuran core can intercalate with DNA or inhibit enzyme activity, while the ester and ether groups can enhance its solubility and bioavailability.

Comparison with Similar Compounds

Target Compound

  • Core : 1-Benzofuran
  • Substituents :
    • Position 2: tert-Butyl (bulky, electron-donating)
    • Position 5: 2-Methylallyloxy (ether linkage with a vinyl group)
    • Position 3: Ethyl carboxylate (polar, hydrolyzable)
  • Key Features: Steric hindrance from the tert-butyl group may influence reactivity and crystal packing .

Comparable Compounds

Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (CAS 308295-64-9) Substituents: Bromine at position 6, methyl at position 2, and a 3-phenylpropenoxy group at position 3.

Ethyl 2-tert-butyl-5-(4-nitrophenylmethoxy)-1-benzofuran-3-carboxylate Substituents: 4-Nitrobenzyloxy at position 5.

2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid

  • Substituents: Fluoro at position 5, methylsulfanyl at position 3.
  • Impact : Sulfur-containing groups enhance hydrogen-bonding capabilities, while fluorine affects electronegativity and metabolic stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (XLogP3) Key Functional Groups
Target Compound ~318.37* Not reported ~3.8 (est.) tert-Butyl, 2-methylallyloxy
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylpropenoxy]-... 415.3 Not reported 5.7 Bromo, phenylpropenoxy
Ethyl 2-tert-butyl-5-(4-nitrophenylmethoxy)-... ~397.39* Not reported ~4.2 (est.) Nitrophenylmethoxy
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 254.28 Not reported ~2.5 (est.) Fluoro, methylsulfanyl, carboxylic acid

*Calculated based on molecular formula.

Key Observations :

  • The tert-butyl group in the target compound increases steric bulk compared to methyl or hydrogen substituents in analogues .
  • Bromine and nitro groups significantly elevate molecular weight and lipophilicity, impacting solubility and bioavailability .
  • Carboxylic acid derivatives (e.g., 2-(5-fluoro-...) exhibit higher polarity due to ionizable groups .

Target Compound

  • Synthetic Pathway : Likely involves CuCl₂-catalyzed coupling of a 1,3-bis(indol-3-yl)propane-1,3-dione precursor with a diaza-1,3-diene, followed by purification via silica gel chromatography (analogous to methods in ).
  • Yield : Similar reactions report yields >90% under optimized conditions .

Comparable Syntheses

Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylpropenoxy]-...: Likely synthesized via nucleophilic substitution or Mitsunobu reaction for ether formation, with bromine introduced via electrophilic aromatic substitution .

Nitro-Substituted Analogues :

  • Nitro groups are typically introduced via nitration reactions, requiring careful control of reaction conditions to avoid over-oxidation .

Crystallographic and Hydrogen-Bonding Behavior

  • Target Compound: No direct crystallographic data are provided, but tert-butyl groups are known to disrupt close packing, reducing crystal density .
  • 2-{[(2-Methylprop-2-en-1-yl)oxy]methyl}-6-phenyl-... :
    • Exhibits planar triazine and benzofuran rings with hydrogen bonding between NH and carbonyl oxygen, forming dimeric structures .

Biological Activity

Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, characterized by a benzofuran ring system attached to an ethyl ester functional group. Its molecular formula is C17H24O4C_{17}H_{24}O_4, and it possesses a complex structure that contributes to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Antioxidant Activity : Many benzofuran derivatives demonstrate significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.
  • Antitumor Properties : Preliminary studies suggest that this compound could inhibit the growth of certain cancer cell lines, making it a candidate for further antitumor research.

Biological Activity Data

A summary of biological activities observed in studies involving related compounds is provided in the following table:

Activity Type Observed Effect Reference
AntioxidantScavenging free radicals
Anti-inflammatoryReduction in cytokine levels
AntitumorInhibition of cancer cell proliferation
AntimicrobialEffective against Gram-positive bacteria

Case Studies and Research Findings

  • Antioxidant Studies : A study assessed the antioxidant capacity of various benzofuran derivatives, including this compound, using DPPH and ABTS assays. The results indicated a significant scavenging ability, suggesting potential applications in oxidative stress-related conditions.
  • Anti-inflammatory Research : In vitro studies demonstrated that the compound inhibited the expression of inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS). This suggests its utility in managing inflammatory diseases such as arthritis.
  • Antitumor Activity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that it significantly reduced cell viability at higher concentrations, indicating its potential as an anticancer agent.

Q & A

Q. Key Intermediates :

  • 5-Hydroxybenzofuran precursor (before allyloxy group attachment).
  • tert-Butyl-substituted benzofuran intermediate.

Q. Reference Table :

StepReagents/ConditionsKey IntermediateYield RangeCitation
CyclizationHFIP, DDQ, RT5-Methoxy-2-phenyl-2,3-dihydrobenzofuran60–75%
Allyloxy Installation2-methylprop-2-en-1-ol, Mitsunobu conditions5-[(2-methylprop-2-en-1-yl)oxy] derivative45–60%

Advanced: How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution for allyloxy group introduction. For cyclization, HFIP improves regioselectivity due to its strong hydrogen-bond-donating ability .
  • Catalyst Screening : Use Pd catalysts for coupling reactions or TEMPO/DDQ for oxidation steps to minimize side products.
  • Temperature Control : Low temperatures (0–5°C) during NaH-mediated deprotonation steps reduce undesired eliminations .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates intermediates effectively .

Example :
In the hydrolysis of ethyl esters to carboxylic acids, refluxing with KOH in methanol/water (5 h) followed by acidification achieves >80% purity .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify allyloxy protons (δ 4.5–5.5 ppm for vinyl protons) and tert-butyl singlet (δ 1.3–1.5 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and benzofuran carbons (δ 105–160 ppm).
  • HRMS : Validate molecular weight (e.g., C₁₉H₂₄O₄ requires m/z 340.1675) .
  • X-ray Crystallography : Resolve tert-butyl and allyloxy conformations (SHELXL refinement recommended) .

Advanced: What challenges arise in resolving the tert-butyl group's conformation via X-ray crystallography?

Methodological Answer:

  • Disorder in Crystal Lattice : The tert-butyl group’s rotational freedom can lead to split positions. Mitigate by collecting data at low temperatures (e.g., 100 K) .
  • Hydrogen Bonding : Intermolecular O–H···O bonds (e.g., in carboxylic acid derivatives) stabilize the crystal, aiding refinement .
  • Software Limitations : SHELXL may require manual adjustment of occupancy factors for disordered atoms .

Example :
In 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, hydrogen-bonded dimers simplified refinement despite tert-butyl disorder .

Data Contradiction: How should researchers address discrepancies in reported synthetic yields?

Methodological Answer:

  • Variable Purity of Reagents : Trace moisture in NaH or THF can reduce yields by 10–20%. Use freshly distilled solvents and reagents .
  • Reaction Scalability : Small-scale reactions (e.g., <1 mmol) often report higher yields. Validate with pilot scales (5–10 mmol).
  • Analytical Consistency : Compare yields using identical techniques (e.g., HPLC vs. NMR integration).

Case Study :
A multi-step synthesis reporting 82% yield for a benzofuran derivative required rigorous drying of MgSO₄ during workup , whereas similar protocols with less stringent drying yielded 65–70% .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (category 2A irritant) .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, chloroform).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Q. Emergency Response :

  • Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Fire Suppression : Use CO₂ or dry chemical extinguishers .

Advanced: How can computational methods aid in predicting reactivity or stability?

Methodological Answer:

  • DFT Calculations : Optimize tert-butyl/allyloxy steric interactions using Gaussian or ORCA. Compare HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., HFIP’s role in cyclization) .

Example :
DFT studies on similar benzofurans revealed that electron-withdrawing groups at C3 reduce HOMO energy, stabilizing the compound against oxidation .

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